N-(5-methylisoxazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

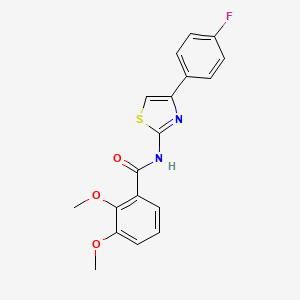

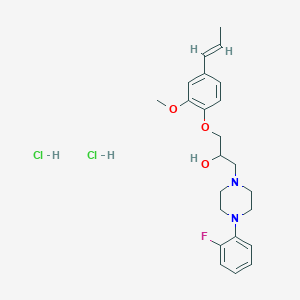

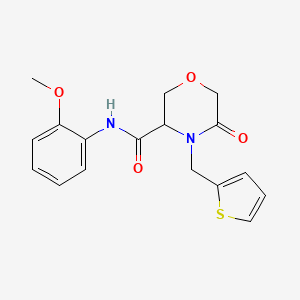

The compound seems to be a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) and an indene structure (a fused ring compound composed of a benzene ring and a cyclopentene ring). The exact properties and applications of this compound would depend on its specific structure and substituents .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of these compounds often involves reactions with amide-containing compounds .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For instance, similar compounds like N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been found to exist in multiple forms, including two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, similar compounds have been found to undergo various chemical oxidation processes .Scientific Research Applications

Chemical Synthesis and Modification

The compound N-(5-methylisoxazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide and its derivatives have been utilized in chemical synthesis, demonstrating the versatility of isoxazole moieties in chemical modifications. For instance, new bidentate auxiliaries derived from isoxazole-3-carboxamide have been used for palladium-catalyzed C(sp(3))-H bond activation, showcasing the role of the 5-methylisoxazole-3-carboxamide (MICA) group in directing the activation of inert γ-C(sp(3))-H bonds for carbon-carbon bond formation. This process enables the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The MICA directing group offers the advantage of being conveniently removed and recovered under mild conditions, highlighting its utility in synthetic organic chemistry (Pasunooti et al., 2015).

Heterocyclic Chemistry and Medicinal Applications

The structural motif of this compound is pivotal in the synthesis and study of heterocyclic compounds with potential biological activities. Research has delved into the synthesis of various isoxazole and oxazole derivatives, exploring their roles as intermediates in the development of molecules with potential therapeutic applications. For example, the study of isoxazole amino esters has provided insights into the structural requirements for anticonvulsant activity, aligning with efforts to design and synthesize novel compounds with improved pharmacological profiles (Smith et al., 1991).

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-8-6-13(16-19-8)15-14(18)11-7-12(17)10-5-3-2-4-9(10)11/h2-6,11H,7H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHFKWXOPWPRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B2751504.png)

![N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751505.png)

![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)

![3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2751518.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)